TQS is a synthetic compound classified as a type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs). [ [] ] It is known for its ability to enhance the effects of the neurotransmitter acetylcholine at these receptors. [ [] ] This modulation of α7 nAChR function has implications for various physiological processes, making TQS a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and immunology.
The primary chemical reactions involving TQS focus on its binding to the α7 nAChR. TQS does not directly activate the receptor but instead binds to an allosteric site, inducing a conformational change that enhances the receptor's sensitivity to acetylcholine. [ [] ] This interaction is reversible and is influenced by the concentrations of TQS and acetylcholine.
TQS acts as a PAM by binding to a transmembrane allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine binds. [ [] ] This binding stabilizes the receptor in a conformation that is more responsive to acetylcholine, thereby potentiating its effects. [ [] ] TQS does not directly activate the receptor on its own. [ [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6